propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate
Description
Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by a sulfamoylphenylamino substituent at position 4, a methyl group at position 7, and a propan-2-yl ester at position 3. The 1,8-naphthyridine scaffold is a bicyclic aromatic system with two nitrogen atoms, which confers unique electronic and steric properties.
Properties
IUPAC Name |
propan-2-yl 7-methyl-4-(4-sulfamoylanilino)-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-11(2)27-19(24)16-10-21-18-15(9-4-12(3)22-18)17(16)23-13-5-7-14(8-6-13)28(20,25)26/h4-11H,1-3H3,(H2,20,25,26)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOIZYJGRXDFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 7-methyl-1,8-naphthyridine-3-carboxylic acid with 4-aminobenzenesulfonamide under specific conditions to form the intermediate product. This intermediate is then esterified with propan-2-ol to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. It binds to the active site of the enzyme, blocking its activity and thereby disrupting the associated biochemical pathways. This mechanism is particularly relevant in the context of its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,8-Naphthyridine Family
Key structural analogues include:
Key Observations:
- Sulfamoylphenylamino vs. Thioxo Group: The sulfamoylphenylamino group in the target compound introduces a sulfonamide moiety, which is more polar and capable of hydrogen bonding compared to the thioxo group in the ethyl derivative . This difference may influence solubility and biological interactions.
- Ester Groups : The propan-2-yl ester (branched alkyl) in the target compound may confer greater steric hindrance and lipophilicity than the linear ethyl ester in the thioxo analogue .
- Synthetic Routes : While the thioxo derivative is synthesized via P₂S₅-mediated thiation, the sulfonimidamide compound employs desoxy-chlorination and multi-step reactions, highlighting divergent strategies for functionalizing the naphthyridine core .
Electronic and Crystallographic Insights
- Crystallography : Structural validation of similar compounds (e.g., the sulfonimidamide derivative) relies on SHELX programs (SHELXT for solution, SHELXL for refinement), ensuring precise determination of bond lengths, angles, and packing interactions .
- Aromatic Interactions : The sulfonimidamide derivative exhibits crystal packing driven by aromatic π-π stacking, a feature likely shared with the target compound due to its planar naphthyridine core .
Functional Implications
- Sulfonamide vs. Sulfonimidamide : The target compound’s sulfamoyl group (-SO₂NH₂) is distinct from the sulfonimidamide (-S(NH)Imidazole) in the analogue from . The former is a classic sulfonamide with established roles in enzyme inhibition (e.g., carbonic anhydrase), while the latter’s hybrid structure may offer unique reactivity or stability .
- Thione Reactivity: The thioxo group in the ethyl derivative could participate in tautomerism or metal coordination, which is absent in the sulfamoylphenylamino variant .
Biological Activity
Propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the naphthyridine class, which has been associated with various pharmacological effects. The presence of the sulfamoyl group is particularly noteworthy, as it is often linked to the inhibition of carbonic anhydrases and other enzymes.
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antitumor Activity : Naphthyridine derivatives have shown potent cytotoxic effects against several cancer cell lines. For instance, studies have reported that related naphthyridines can induce apoptosis in cancer cells through various pathways, including the downregulation of anti-apoptotic proteins and the activation of caspases .
- Inhibition of Carbonic Anhydrases : The sulfamoyl group is known to inhibit carbonic anhydrases, which play a crucial role in regulating pH and fluid balance in tissues. This inhibition can lead to reduced tumor growth and metastasis due to altered acid-base homeostasis in the tumor microenvironment .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds.
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | H1299 (lung cancer) | 10.47 | Apoptosis induction via caspase activation |
| Antitumor | HeLa (cervical cancer) | 15.03 | Inhibition of cell proliferation |
| Carbonic anhydrase inhibition | Human erythrocytes | 0.5 | Competitive inhibition leading to altered pH |
| Cytotoxicity | HepG2 (liver cancer) | 12.00 | Interference with cell cycle progression |
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of naphthyridine derivatives similar to our compound on various human cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10.47 µM to 15.03 µM, demonstrating potential for therapeutic applications in oncology .
- Mechanistic Insights : Research into the mechanism revealed that these compounds could induce G1 phase cell cycle arrest and promote apoptosis through mitochondrial pathways, suggesting a multi-faceted approach to cancer treatment .
- Inhibition Studies : Inhibition assays showed that derivatives containing the sulfamoyl moiety effectively inhibited carbonic anhydrases at nanomolar concentrations, highlighting their potential as therapeutic agents for conditions like glaucoma and certain cancers where carbonic anhydrase plays a role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
